molecular formula C11H12BrNO3 B5118679 3-Bromo-5-methyl-2-propanamidobenzoic acid

3-Bromo-5-methyl-2-propanamidobenzoic acid

Cat. No.: B5118679
M. Wt: 286.12 g/mol
InChI Key: BZHKWDJIFXRWBM-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-2-propanamidobenzoic acid is a benzoic acid derivative featuring a bromine atom at position 3, a methyl group at position 5, and a propanamide substituent at position 2. The bromine atom enhances electrophilic reactivity, while the propanamide group may influence hydrogen-bonding interactions, affecting solubility and biological activity .

Properties

IUPAC Name

3-bromo-5-methyl-2-(propanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-3-9(14)13-10-7(11(15)16)4-6(2)5-8(10)12/h4-5H,3H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHKWDJIFXRWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1Br)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-2-propanamidobenzoic acid typically involves multiple steps,

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 3-bromo-5-methyl-2-propanamidobenzoic acid, differing in substituent positions, functional groups, or side chains:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
5-Bromo-2-butyramidobenzoic acid 73721-76-3 C₁₁H₁₂BrNO₃ 286.12 Bromo (C5), butyramido (C2)
3-Bromo-5-chlorobenzoic acid 42860-02-6 C₇H₄BrClO₂ 235.47 Bromo (C3), chloro (C5)
5-Bromo-2-methyl-3-nitrobenzoic acid 38876-67-4 C₈H₆BrNO₄ 260.04 Bromo (C5), methyl (C2), nitro (C3)
3-Bromo-5-(methoxycarbonyl)benzoic acid 1016163-89-5 C₁₀H₉BrO₄ 273.08 Bromo (C3), methoxycarbonyl (C5)
3-Bromo-2-isopropoxy-5-methoxybenzoic acid 2217003-91-1 C₁₁H₁₃BrO₄ 289.13 Bromo (C3), isopropoxy (C2), methoxy (C5)

Key Observations :

Substituent Position and Reactivity :

  • Bromine at position 3 (as in 3-bromo-5-chlorobenzoic acid) increases electrophilicity compared to bromine at position 5 (e.g., 5-bromo-2-butyramidobenzoic acid). This positional difference may alter regioselectivity in cross-coupling reactions .
  • Nitro groups (e.g., in 5-bromo-2-methyl-3-nitrobenzoic acid) enhance acidity (pKa ~1–2) compared to amide or ester substituents, which are less electron-withdrawing .

Functional Group Impact: Amide vs. Alkoxy Groups: Compounds like 3-bromo-2-isopropoxy-5-methoxybenzoic acid exhibit increased lipophilicity due to alkoxy substituents, which could improve membrane permeability in drug design .

Side Chain Variations :

  • Butyramido (C4 chain) in 5-bromo-2-butyramidobenzoic acid vs. propanamido (C3 chain) in the target compound: Longer chains may reduce crystallinity but increase flexibility in molecular interactions .

Physicochemical Properties

  • Solubility : The propanamide group in the target compound likely increases water solubility compared to halogenated analogs (e.g., 3-bromo-5-chlorobenzoic acid) but reduces it relative to methoxycarbonyl derivatives .
  • Melting Points : Alkoxy-substituted compounds (e.g., 3-bromo-2-isopropoxy-5-methoxybenzoic acid) exhibit lower melting points (~120–150°C) due to reduced crystallinity, whereas nitro-substituted analogs have higher melting points (>200°C) .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-5-methyl-2-propanamidobenzoic acid, and what reaction conditions are critical?

  • Methodological Answer : Synthesis typically involves bromination of a pre-functionalized benzoic acid derivative. For example:
  • Bromination : Use N-bromosuccinimide (NBS) or Br₂ under controlled temperatures (20–50°C) in a polar solvent (e.g., DCM or acetic acid). Monitor reaction progress via TLC to avoid over-bromination .
  • Propanamido Group Introduction : React the brominated intermediate with propanoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions.
  • Key Considerations : Steric hindrance from the methyl group at position 5 may require extended reaction times or elevated temperatures.

Q. How can researchers purify this compound, and what analytical techniques validate purity?

  • Methodological Answer :
  • Purification : Use recrystallization (ethanol/water mixture) or column chromatography (silica gel, eluting with ethyl acetate/hexane).
  • Purity Validation :
TechniquePurposeReference
HPLCQuantify purity (>95%)
NMRConfirm structural integrity
Melting PointAssess crystallinity

Q. What spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify substituent positions (e.g., methyl at C5, propanamido at C2).
  • IR Spectroscopy : Confirm amide (C=O stretch at ~1650 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) groups.
  • Mass Spectrometry : Determine molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The methyl group at C5 and propanamido at C2 may hinder coupling at C3. Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura reactions to mitigate this .
  • Electronic Effects : The electron-withdrawing carboxylic acid group activates the bromine at C3 for nucleophilic substitution. Optimize pH (neutral to slightly basic) for efficient coupling .

Q. How should researchers address contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer :
  • Variable Factors : Catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvent polarity (DMF vs. THF), and temperature.
  • Troubleshooting :
  • Use design of experiments (DoE) to screen conditions.
  • Monitor intermediates via LC-MS to identify side reactions (e.g., debromination) .

Q. What strategies are recommended for evaluating the biological activity of this compound?

  • Methodological Answer :
  • In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina.
  • Metabolic Stability : Use liver microsomes to assess Phase I/II metabolism .

Q. How can researchers optimize synthetic scalability while minimizing impurities?

  • Methodological Answer :
  • Process Optimization :
ParameterIndustrial ApproachLab-Scale Approach
TemperatureAutomated jacketed reactors (±1°C)Oil bath with PID control
WorkupContinuous extractionBatch extraction
  • Impurity Control : Use inline FTIR to monitor byproducts (e.g., di-brominated species) .

Q. What advanced analytical methods can track degradation products of this compound under varying storage conditions?

  • Methodological Answer :
  • Stability Studies :
ConditionMethodOutcome
Light (ICH Q1B)LC-MSDetect photo-oxidation products
Humidity (40°C/75% RH)NMRHydrolysis of amide group
  • Predictive Modeling : Use Arrhenius equation to extrapolate shelf life .

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., C3 vs. C5).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. toluene) .

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